molecular formula C10H8N2O2 B596253 3-Aminoisoquinoline-6-carboxylic acid CAS No. 1337880-79-1

3-Aminoisoquinoline-6-carboxylic acid

Cat. No. B596253
M. Wt: 188.186
InChI Key: QFLMVHHJMPJLKY-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.18 g/mol . The IUPAC name for this compound is 3-aminoisoquinoline-6-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Aminoisoquinoline-6-carboxylic acid includes a carboxylic acid group and an amino group attached to an isoquinoline ring . The InChI string representation of the molecule is InChI=1S/C10H8N2O2/c11-9-4-8-3-6 (10 (13)14)1-2-7 (8)5-12-9/h1-5H, (H2,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

3-Aminoisoquinoline-6-carboxylic acid has a molecular weight of 188.18 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . The compound has a topological polar surface area of 76.2 Ų and a heavy atom count of 14 .

Scientific Research Applications

Anti-Tumor Activity

A novel compound containing two isoquinoline-3-carboxylic acids and a benzoic acid, synthesized and tested for anti-tumor activity, showed promising results. This compound was found to be well tolerated, with high therapeutic efficacy and low systemic toxicity at effective doses, suggesting it as a potential lead for future anti-tumor drug development (Gao et al., 2015).

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of quinoline substituted epoxides. Specifically, 6-Oxiranyl- and 3-oxiranyl-2-phenylquinoline-4-carboxylic acid diisopropylamides react with secondary amines and lithium amides to produce (aminohydroxyethyl)quinolines with opposite regioselectivities (Boa et al., 2003).

Enantiopure Synthesis

An efficient dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators of nuclear receptors, has been developed. This process involves Candida antarctica lipase B-catalyzed hydrolysis and achieves high enantiomeric excesses and good chemical yields (Forró et al., 2016).

Anti-Thrombotic Agents

A study introduced natural amino acids into the 3-position of tetrahydroisoquinoline-3-carboxylic acid (THIQA) to produce novel dipeptide derivatives. These derivatives showed higher potencies in inhibiting adenosine diphosphate (ADP), arachidonic acid (AA), platelet-activating factor (PAF), and thrombin (TH) induced platelet aggregations compared to THIQA. They also demonstrated higher potencies in inhibiting thrombogenesis in rats, suggesting their potential as new anti-thrombotic agents (Cheng et al., 2009).

Free-Radical Scavenging and Enzyme Inhibitory Activity

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and tested for their free-radical scavenging activity and inhibitory activities against d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. These compounds exhibited significant radical scavenging capabilities and moderate inhibitory activities, highlighting their potential therapeutic applications in oxidative-stress-related diseases (Solecka et al., 2014).

properties

IUPAC Name

3-aminoisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMVHHJMPJLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737378
Record name 3-Aminoisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisoquinoline-6-carboxylic acid

CAS RN

1337880-79-1
Record name 3-Aminoisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to that described for Intermediate 12, Steps 2-3, using 6-bromoisoquinolin-3-amine. +ESI (M+H) 189.0; 1H NMR (400 MHz, DMSO-d6, δ): 13.15 (br. s., 1H), 8.94 (s, 1H), 8.20 (s, 1H), 7.91 (m, 1H), 7.62-7.59 (m, 1H), 6.78 (s, 1H), 6.14 (s, 2H).
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